2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide is a complex organic compound that features a thiazole ring, a cyclopropyl group, and an amino group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.
Amidation Reaction: The final step involves the amidation of the thiazole derivative with a suitable amine, such as (S)-2-amino-N-cyclopropylpropanamide, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activities.
Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-cyclopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-Amino-N-cyclopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C11H15N3O2S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C11H15N3O2S/c1-7(12)11(16)14(8-2-3-8)6-9(15)10-13-4-5-17-10/h4-5,7-8H,2-3,6,12H2,1H3 |
InChI Key |
IGUUAAVMWVODLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC(=O)C1=NC=CS1)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.